(3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine
Description
Properties
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]-1-(oxolan-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-9-4-6-14-11(9)8-12-7-10-3-2-5-13-10/h4,6,10,12H,2-3,5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUZUVORESWVGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNCC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine typically involves the following steps:
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Formation of the Thiophene Derivative: : The thiophene ring is first functionalized with a methyl group at the 3-position. This can be achieved through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
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Attachment of the Methylene Bridge: : The thiophene derivative is then reacted with formaldehyde and hydrogen cyanide to form a cyanomethyl intermediate. This intermediate is subsequently reduced to the corresponding amine using hydrogen gas and a palladium catalyst.
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Formation of the Tetrahydrofuran Derivative: : Tetrahydrofuran is functionalized with a methylene group at the 2-position through a similar Friedel-Crafts alkylation process.
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Coupling Reaction: : The thiophene and tetrahydrofuran derivatives are coupled via a nucleophilic substitution reaction, where the amine group of the thiophene derivative attacks the methylene group of the tetrahydrofuran derivative, forming the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Catalysts and Reagents: Industrial processes often use more robust catalysts and reagents to improve yield and reduce costs.
Purification: The final product is purified using techniques like crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, forming sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the amine group, converting it to an imine or a secondary amine.
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Substitution: : The methylene groups can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, cyanides, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Imines and secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that compounds similar to (3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine exhibit anticonvulsant properties. A study focused on the synthesis of derivatives with enhanced activity against seizures, highlighting the potential of thiophene-containing compounds in developing new anticonvulsants .
GPR35 Agonism
The compound has been investigated as a potential agonist for the GPR35 receptor, which is implicated in various physiological processes. A study identified several chemical series as GPR35 agonists, suggesting that modifications to the thiophene structure could lead to compounds with improved potency and selectivity .
Multicomponent Reactions
The synthesis of this compound can be achieved through multicomponent reactions, which allow for the efficient assembly of complex molecules from simpler precursors. This approach has been shown to optimize reaction conditions significantly, leading to higher yields and purity of the desired products .
Data Tables
| Compound Name | EC50 (nM) | Activity Type |
|---|---|---|
| This compound | TBD | Anticonvulsant |
| 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid | 63.7 ± 4.1 | GPR35 Agonist |
Synthesis Optimization Study
A comprehensive study was conducted on optimizing the synthesis of thiophene derivatives using high-throughput experimentation techniques. The study demonstrated that varying reaction conditions could lead to significant improvements in yield and product quality, paving the way for more efficient syntheses of compounds like this compound .
Pharmacological Screening
In a pharmacological screening involving dynamic mass redistribution assays, several compounds were tested for their ability to activate GPR35 receptors. The results indicated that modifications to the thiophene structure could enhance receptor binding affinity and agonistic activity, suggesting a promising avenue for drug development targeting this receptor .
Mechanism of Action
The mechanism of action of (3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Benzyl Analogs
Compounds where the thiophene is replaced by substituted benzyl groups exhibit distinct electronic and steric properties:
Key Differences :
- Aromatic vs. Non-Aromatic: Benzyl analogs lack sulfur’s electron-rich aromaticity, altering reactivity in electrophilic substitution reactions.
- Substituent Effects : Chloro and methyl groups modulate solubility and steric interactions, impacting binding affinity in biological systems.
Heterocyclic Variants
Thiazole Derivative
The compound {4-[2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]thiazol-2-yl}-(tetrahydrofuran-2-yl-methyl)amine (Ev6) replaces thiophene with a thiazole ring:
- Thiazole introduces a basic nitrogen atom, increasing hydrogen-bonding capacity .
- The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it relevant to agrochemical design .
Pyridine Derivative
Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine (Ev18) substitutes thiophene with pyridine:
Alkyl-Substituted Analogs
Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine (Ev19) replaces the thiophene with an isopropyl group:
Thiophene Derivatives with Varied Substituents
1-(3-Methylthiophen-2-yl)ethylamine (Ev20) features dual thiophene groups:
- Ethyl linker between amine and 3-methylthiophene increases conformational flexibility.
- Potential for π-π stacking interactions in materials science applications .
Molecular Weight and Polarity
- The target compound (C₁₁H₁₇NOS) has a molecular weight of 211.33 g/mol, intermediate between benzyl (205.3 g/mol, Ev14) and chloro-benzyl analogs (225.72 g/mol, Ev15).
- Tetrahydrofuran’s oxygen enhances polarity compared to purely aromatic analogs.
Biological Activity
The compound (3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine is a novel chemical entity with potential biological applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 211.32 g/mol
- CAS Number : 1052510-45-8
- Hydrochloride Form : this compound hydrochloride, CAS 1052510-45-8, Molecular Weight 247.78 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of cancer research and anti-inflammatory applications. Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines and has potential as an anti-inflammatory agent.
1. Anticancer Activity
Recent studies have shown that derivatives of thiophene and furan compounds can possess significant anticancer properties. For instance, compounds similar to this compound have demonstrated:
- Cytotoxicity : The compound has shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia) with IC values comparable to established chemotherapeutics like doxorubicin .
| Cell Line | IC Value (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 1.93 | Doxorubicin |
| U937 | 0.48 | Prodigiosin |
The proposed mechanisms include:
- Induction of Apoptosis : Flow cytometry assays have indicated that the compound induces apoptosis in treated cells through the activation of caspase pathways .
- Cell Cycle Arrest : Studies suggest that it may cause cell cycle arrest at the G1 phase, leading to reduced proliferation rates in cancer cells .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects:
1. Inhibition of Mast Cell Degranulation
Research indicates that this compound significantly inhibits mast cell degranulation, which is crucial in allergic responses and inflammation . This suggests a potential application in treating allergic conditions or inflammatory diseases.
Case Studies
Several studies have documented the efficacy of related compounds:
- Study on Thiophene Derivatives : A study published in MDPI highlighted that thiophene derivatives exhibited enhanced cytotoxicity against leukemia cell lines compared to their parent compounds, indicating structural modifications can lead to improved biological activity .
- Furan-Based Compounds : Research on furan derivatives has shown that they can interact with cellular pathways involved in drug metabolism, enhancing their therapeutic profiles .
Q & A
Basic Research Questions
Q. What are the most effective synthetic methodologies for (3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine?
- Methodological Answer : The compound can be synthesized via coupling reactions between thiophene and tetrahydrofuran derivatives. For example:
- Step 1 : Prepare the thiophenemethylamine precursor (e.g., 3-methyl-thiophen-2-ylmethylamine) using reductive amination or nucleophilic substitution .
- Step 2 : React with tetrahydrofuran-2-ylmethyl halide or aldehyde under controlled conditions (e.g., THF solvent, room temperature, 3-day reaction time) to form the secondary amine .
- Key Parameters : Optimize stoichiometry, solvent polarity (THF or ethanol), and catalyst selection (e.g., Zn²⁺ for stabilizing intermediates) to suppress by-products .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Analyze - and -NMR for characteristic peaks (e.g., thiophene protons at δ 6.5–7.5 ppm, tetrahydrofuryl protons at δ 3.5–4.5 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ matching the theoretical molecular weight (e.g., 225.3 g/mol for C₁₂H₁₉NOS) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond connectivity .
Q. What are the recommended storage conditions and safety protocols for this compound?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the amine group .
- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Follow hazard guidelines for amine handling, including fume hood use and immediate decontamination procedures .
Advanced Research Questions
Q. How can the reactivity of the amine group be exploited for functionalization or derivatization?
- Methodological Answer :
- Acylation : React with acyl chlorides (e.g., acetyl chloride) in dichloromethane with a base (e.g., Et₃N) to form amides .
- Alkylation : Use alkyl halides (e.g., methyl iodide) under phase-transfer catalysis (e.g., TBAB) to generate tertiary amines .
- Electrophilic Aromatic Substitution : Leverage the thiophene ring’s electron-rich nature for halogenation or nitration .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Dynamic NMR : Resolve conformational exchange broadening by variable-temperature NMR (e.g., –40°C to 80°C) .
- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
- Heteronuclear Correlation (HETCOR) : Map - couplings to distinguish overlapping signals .
Q. What computational approaches predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes in physiological conditions .
- QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl groups) on bioactivity .
Q. How can environmental fate and ecotoxicological impacts be assessed for this compound?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301F test to measure mineralization rates in activated sludge .
- Aquatic Toxicity : Perform Daphnia magna LC₅₀ assays to evaluate acute toxicity (OECD 202 guidelines) .
- Bioaccumulation : Calculate logP (e.g., using ChemAxon) to predict partitioning into lipid tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
